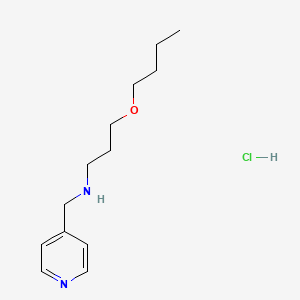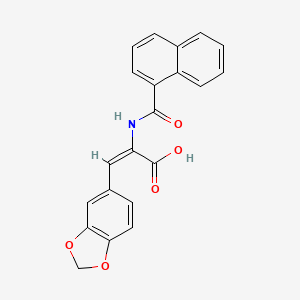![molecular formula C18H12BrNOS2 B4676615 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4676615.png)
5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as BPTT, is a thiazolidinone derivative that has shown potential in various scientific research applications. Its unique chemical structure has attracted the attention of researchers due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through multiple pathways. 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. It has also been found to activate certain signaling pathways that promote cell death in cancer cells. Additionally, 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been found to increase the production of antioxidant enzymes, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of cancer cells and reduce inflammation. Animal studies have shown that 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can reduce oxidative stress and protect against liver damage. Additionally, 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which allows for the study of its potential therapeutic properties. Additionally, 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has shown potential in various scientific research applications, making it a versatile compound for studying multiple pathways. However, one limitation of using 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is the lack of information on its toxicity and potential side effects.
Future Directions
There are several future directions for studying 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its anticancer properties and potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, future studies could focus on the potential use of 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in treating diabetes and other metabolic disorders. Further research is also needed to determine the toxicity and potential side effects of 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, which could help determine its safety for human use.
In conclusion, 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative with potential therapeutic properties. Its unique chemical structure has attracted the attention of researchers, and it has shown promise in various scientific research applications. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Scientific Research Applications
5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has shown potential in various scientific research applications. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, 5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its antioxidant properties, as it has been found to scavenge free radicals and protect cells from oxidative damage.
properties
IUPAC Name |
(5E)-5-[(E)-3-(4-bromophenyl)prop-2-enylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNOS2/c19-14-11-9-13(10-12-14)5-4-8-16-17(21)20(18(22)23-16)15-6-2-1-3-7-15/h1-12H/b5-4+,16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCJZCDNQVQCDO-RFEFPKJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=C(C=C3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=C(C=C3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine hydrochloride](/img/structure/B4676544.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4676549.png)

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4676580.png)
![N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4676582.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4676586.png)
![1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4676591.png)
![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4676595.png)

![3-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cycloheptylacrylamide](/img/structure/B4676621.png)

![3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}isoxazole-5-carboxamide](/img/structure/B4676633.png)
![3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4676636.png)